molecular formula C13H15N3O5S B2582525 N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 1421533-31-4

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2582525
CAS RN: 1421533-31-4
M. Wt: 325.34
InChI Key: KRJUPOXAZOPSNT-UHFFFAOYSA-N
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Description

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as MOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis and Catalysis

The compound’s unique structure makes it a valuable building block in organic synthesis. Researchers have utilized it in various transformations, including Suzuki–Miyaura coupling reactions . Additionally, its stability and ease of purification contribute to its popularity in chemical transformations.

Hydromethylation of Alkenes

The catalytic protodeboronation of alkyl boronic esters using a radical approach allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers have achieved this hydromethylation sequence, even applying it to complex molecules like methoxy-protected (−)-Δ8-THC and cholesterol .

Polymer Chemistry and Thermoresponsive Polymers

The compound’s oxadiazole moiety has been incorporated into polymeric materials. For instance:

Oligonucleotide-Based Therapeutics

The compound’s derivatives have found applications in oligonucleotide-based therapeutics. For example:

Continuous Flow Synthesis

Researchers have developed a continuous flow process to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available 4-methylbenzene-1,3-diamine as a starting material and benzoic anhydride as an acylating agent. This efficient method provides a practical route to this compound .

Ionic Liquids and Benzamide Derivatives

Ionic liquids immobilized on diatomite earth have been employed for the rapid and mild preparation of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation. This green and efficient pathway offers a sustainable approach to synthesizing benzamides .

properties

IUPAC Name

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-20-8-7-11-15-16-13(21-11)14-12(17)9-3-5-10(6-4-9)22(2,18)19/h3-6H,7-8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJUPOXAZOPSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

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